molecular formula C13H20O6 B1402975 8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate CAS No. 340022-79-9

8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate

Cat. No. B1402975
M. Wt: 272.29 g/mol
InChI Key: MMEVRMNRCUZVND-UHFFFAOYSA-N
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Description

“8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate” is a chemical compound with the molecular formula C13H20O6 . It is closely related to “Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate”, which has a molecular weight of 228.29 . The compound is typically a colorless to light-yellow liquid .


Molecular Structure Analysis

The InChI code for “8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate” is 1S/C12H20O4/c1-3-14-10(13)11(2)4-6-12(7-5-11)15-8-9-16-12/h3-9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate” is a colorless to light-yellow liquid . It has a molecular weight of 228.29 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Structure

  • Synthesis Approaches : An approach for synthesizing enantiomerically pure dioxaspiro[4.5]decanes, like the 8-Ethyl 8-methyl variant, involves using homopropargylic alcohols derived from epoxides. This method allows for the construction of two ring components of the spiroacetal individually (Schwartz, Hayes, Kitching, & De Voss, 2005).
  • Stereoisomer Synthesis : All four energetically possible stereoisomers of similar compounds have been synthesized, starting from compounds like ethyl (S)-lactate, illustrating the chemical flexibility and potential for varied molecular structures (Mori & Ikunaka, 1984).
  • Structural Analysis : The relationship between molecular structure and crystal structure of compounds, including similar 1,3-diazaspiro[4.5]decanes, has been studied, highlighting the influence of substituents on supramolecular arrangements (Graus et al., 2010).

Applications in Material Science

  • Optical Material Development : Research has explored the use of similar compounds in the development of organic materials for nonlinear optical devices. For example, 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane demonstrated potential for use in frequency doublers of laser diodes in the blue region (Kagawa et al., 1994).

Biological and Ecological Applications

  • Insect Pheromones : Dioxaspiro[4.5]decanes are significant in the field of entomology, where they are often components of insect pheromones. For instance, specific stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane have been identified as pheromones produced by bees (Mori & Ikunaka, 1984).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

8-O'-ethyl 8-O-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O6/c1-3-17-11(15)12(10(14)16-2)4-6-13(7-5-12)18-8-9-19-13/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEVRMNRCUZVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2(CC1)OCCO2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745184
Record name 8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate

CAS RN

340022-79-9
Record name 8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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